N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide
Description
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide is a synthetic organic compound featuring a tetrahydroquinoline scaffold fused with a cyclopropanecarbonyl group and a 4-ethoxybenzamide substituent. Its molecular formula is C₂₄H₂₅N₂O₃, and it contains key functional groups including an amide, an ether, and a cyclopropane ring. The 4-ethoxybenzamide moiety may enhance lipophilicity and metabolic stability compared to simpler benzamide derivatives.
Properties
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-2-27-19-10-7-15(8-11-19)21(25)23-18-9-12-20-17(14-18)4-3-13-24(20)22(26)16-5-6-16/h7-12,14,16H,2-6,13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALJMEOQNNYDLPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide typically involves multiple steps, starting with the preparation of the quinoline core. The cyclopropanecarbonyl group is introduced through a cyclopropanation reaction, and the ethoxybenzamide group is attached via an amide coupling reaction. Common reagents used in these reactions include cyclopropanecarbonyl chloride, ethoxybenzoic acid, and various coupling agents such as EDCI or DCC. The reactions are usually carried out under inert conditions to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the quinoline or benzamide moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols or amines.
Scientific Research Applications
N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural and functional similarities with several analogs, as detailed below. Key differentiating factors include substituent groups, molecular weight, and functional group positioning, which influence physicochemical properties and biological interactions.
Structural Analogs and Functional Group Variations
N-[4-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-1,3-thiazol-2-yl]-3-methoxy-N-methylbenzamide Molecular Formula: C₂₅H₂₅N₃O₃S Key Differences: Incorporates a thiazole ring and a 3-methoxy-N-methylbenzamide group instead of the 4-ethoxybenzamide. The methyl group on the benzamide may reduce steric hindrance compared to the ethoxy group in the target compound. Molecular Weight: 447.55 g/mol vs. 397.47 g/mol (target compound).
N-(4-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)thiazol-2-yl)oxazole-5-carboxamide Molecular Formula: C₁₈H₁₅N₃O₃S Key Differences: Replaces the cyclopropanecarbonyl group with a 2-oxo-tetrahydroquinoline and substitutes the benzamide with an oxazole-carboxamide.
Physicochemical and Electronic Properties
*LogP values estimated using fragment-based methods.
Research Findings and Database Cross-Referencing
- Structural Databases: The Cambridge Structural Database (CSD) contains over 500,000 entries, including analogs of tetrahydroquinoline derivatives.
- SHELX Refinement : SHELXL, a widely used crystallographic tool, could refine the target compound’s structure by optimizing cyclopropane ring geometry and amide bond angles.
Q & A
Q. What are the standard synthetic protocols for N-(1-cyclopropanecarbonyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-ethoxybenzamide?
The synthesis involves multi-step reactions starting with cyclopropanecarbonyl chloride and tetrahydroquinoline derivatives. Key steps include:
- Amidation : Reaction of 4-ethoxybenzoic acid with 1-cyclopropanecarbonyltetrahydroquinolin-6-amine using coupling agents like HATU or DCC in anhydrous DMF .
- Cyclopropane Functionalization : Cyclopropanecarbonyl groups are introduced via nucleophilic acyl substitution under basic conditions (e.g., NaH in THF) .
- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization from ethanol/water mixtures ensure ≥95% purity. Monitor reactions via TLC (Rf ~0.3) or HPLC .
Q. How is the structural characterization of this compound performed?
- Spectroscopy :
- ¹H/¹³C NMR : Confirm the presence of cyclopropane (δ ~1.2–1.8 ppm for CH₂ groups) and ethoxybenzamide (δ ~6.8–7.9 ppm for aromatic protons). Use DEPT-135 to distinguish CH, CH₂, and CH₃ groups .
- IR : Identify amide C=O stretches (~1650–1680 cm⁻¹) and cyclopropane ring vibrations (~850–950 cm⁻¹) .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula C₂₄H₂₅N₂O₃ (calc. 389.19 g/mol) .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Soluble in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and dichloromethane. Insoluble in water .
- Stability : Stable at −20°C for >6 months. Degrades under strong acidic/basic conditions (pH <2 or >12) or prolonged exposure to light. Store in amber vials with desiccants .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Parameter Screening : Use design-of-experiments (DoE) to vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst (e.g., DMAP vs. pyridine). For amidation, HATU outperforms DCC in yield (85% vs. 72%) .
- Byproduct Analysis : LC-MS identifies common impurities (e.g., unreacted amine or acyl chloride). Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) to minimize side reactions .
Q. What experimental designs are recommended for evaluating bioactivity (e.g., enzyme inhibition)?
- In Vitro Assays :
- Kinase Inhibition : Screen against a panel of kinases (e.g., EGFR, PI3K) using ADP-Glo™ assays. IC₅₀ values are determined via dose-response curves (1 nM–100 μM) .
- Cellular Uptake : Use fluorescent analogs (e.g., BODIPY-labeled derivatives) and confocal microscopy to assess membrane permeability in cancer cell lines (e.g., HeLa, MCF-7) .
- In Vivo Models : Evaluate pharmacokinetics (Cmax, AUC) in rodent models using LC-MS/MS quantification of plasma samples .
Q. How can computational methods resolve contradictions in biological activity data?
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Compare binding poses of active vs. inactive analogs to identify critical residues (e.g., Arg120 in COX-2) .
- QSAR Modeling : Train models on datasets (n > 100 analogs) using descriptors like logP, polar surface area, and H-bond donors. Validate with leave-one-out cross-validation (R² > 0.7) .
Q. What strategies are effective for resolving stereochemical ambiguities in derivatives?
- Chiral Chromatography : Use supercritical fluid chromatography (SFC) with Chiralpak AD-H columns and 50% isopropyl alcohol/CO₂. Resolve enantiomers (e.g., (R)- and (S)-forms) with baseline separation (RT difference >0.8 min) .
- X-ray Crystallography : Co-crystallize with target proteins (e.g., thrombin) to determine absolute configuration. Refine structures using SHELXL (R-factor <0.05) .
Q. How can crystallography tools (e.g., Mercury CSD) aid in structural analysis?
- Void Visualization : Mercury’s Materials Module identifies solvent-accessible voids (>10 ų) to optimize crystal packing for diffraction studies .
- Packing Similarity : Compare crystal structures (e.g., CCDC entries) to identify isostructural analogs. Metrics include RMSD <0.5 Å for atomic positions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
